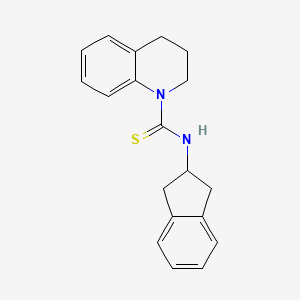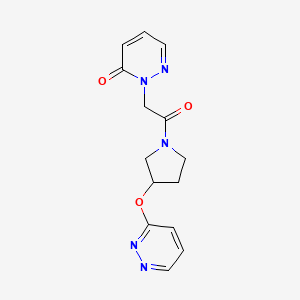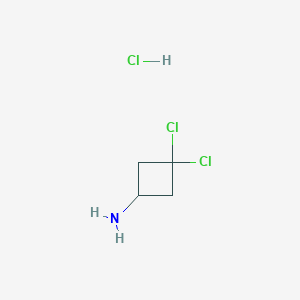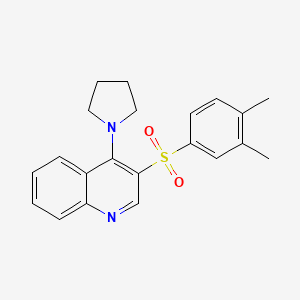
N-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydroquinoline-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydroquinoline-1-carbothioamide is a complex organic compound that features both indene and tetrahydroquinoline moieties
準備方法
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydroquinoline-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Moiety: Starting from a suitable precursor, such as indanone, the indene structure is formed through a series of reactions including reduction and cyclization.
Synthesis of Tetrahydroquinoline: The tetrahydroquinoline ring is synthesized via a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Coupling Reaction: The final step involves coupling the indene and tetrahydroquinoline moieties through a thiourea linkage, forming the carbothioamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
N-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydroquinoline-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbothioamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the indene or tetrahydroquinoline rings, often using halogenated reagents under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups attached to the core structure.
科学的研究の応用
N-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydroquinoline-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound’s interactions with various biological targets are investigated to understand its potential as a therapeutic agent.
作用機序
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydroquinoline-1-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application, but they often involve modulation of signaling pathways related to inflammation, oxidative stress, or cell proliferation .
類似化合物との比較
N-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydroquinoline-1-carbothioamide can be compared with other similar compounds, such as:
N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide: This compound features a trifluoroacetamide group instead of a carbothioamide, which can lead to different chemical properties and biological activities.
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities with the tetrahydroquinoline moiety, are known for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-3,4-dihydro-2H-quinoline-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S/c22-19(20-17-12-15-7-1-2-8-16(15)13-17)21-11-5-9-14-6-3-4-10-18(14)21/h1-4,6-8,10,17H,5,9,11-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJKVVFJOISUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)NC3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2571345.png)


![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide](/img/structure/B2571351.png)

![2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride](/img/structure/B2571353.png)

![8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571356.png)

![{2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea](/img/structure/B2571362.png)


![N-(1-cyanocyclohexyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide](/img/structure/B2571366.png)
![2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2571367.png)
